Norhydromorphone

Description

Structure

3D Structure

Properties

CAS No. |

14696-23-2 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C16H17NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,15,17-18H,2,4-7H2/t9-,10+,15-,16-/m0/s1 |

InChI Key |

SWIRXSKBBSJXGY-UIHHKEIPSA-N |

SMILES |

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |

Isomeric SMILES |

C1CC(=O)[C@H]2[C@@]34[C@@H]1[C@@H](CC5=C3C(=C(C=C5)O)O2)NCC4 |

Canonical SMILES |

C1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4 |

Synonyms |

norhydromorphone |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Norhydromorphone for Research Applications: A Technical Guide

For research, scientific, and drug development professionals, this guide provides an in-depth overview of the synthesis of norhydromorphone, a key metabolite of the potent opioid analgesic, hydromorphone. The primary route to this compound is through the N-demethylation of its parent compound, hydromorphone.

This compound is of significant interest in pharmacological and toxicological studies to understand the complete metabolic profile and activity of hydromorphone.[1][2] Its synthesis in a laboratory setting is crucial for generating authentic standards for analytical and in-vitro experiments.[1] This document outlines the core synthetic strategies, provides available quantitative data, and details experimental protocols where possible.

Synthetic Approaches to this compound

The conversion of hydromorphone to this compound involves the removal of the methyl group from the tertiary amine at the N-17 position. Several methods have been developed for the N-demethylation of morphine alkaloids, which are applicable to hydromorphone.

1. N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

A widely used and effective method for the N-demethylation of opioids is the von Braun reaction, and a common reagent for this is α-chloroethyl chloroformate (ACE-Cl). This two-step process involves the formation of a carbamate intermediate, which is then hydrolyzed to yield the secondary amine, this compound.

2. Electrochemical N-Demethylation

A more recent and sustainable approach involves the electrochemical N-demethylation of 14-hydroxy morphinans.[3] This method avoids the use of hazardous reagents like cyanogen bromide or chloroformates.[3] The process is based on the anodic oxidation of the tertiary amine, leading to an intermediate that can be hydrolyzed to the desired nor-opioid.[3]

Quantitative Data

The following table summarizes the key quantitative data related to the synthesis and characterization of this compound and its precursor.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Hydromorphone | C₁₇H₁₉NO₃ | 285.34 | 266-267 |

| This compound | C₁₆H₁₇NO₃ | 271.31 | Not reported |

Note: Detailed yield and purity data for the specific synthesis of this compound are not consistently reported across publicly available literature. Yields for N-demethylation of related opioids can vary significantly based on the chosen method and optimization.

Experimental Protocols

General Protocol for N-Demethylation of Hydromorphone using ACE-Cl:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydromorphone in a suitable anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of α-chloroethyl chloroformate (ACE-Cl) in the same solvent to the reaction mixture with stirring. The molar ratio of ACE-Cl to hydromorphone typically ranges from 1.1 to 1.5 equivalents.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Hydrolysis: Dissolve the resulting crude carbamate intermediate in a suitable protic solvent, such as methanol. Heat the solution at reflux for a period to effect hydrolysis.

-

Work-up and Purification: After cooling, the reaction mixture is typically concentrated, and the crude this compound is purified using techniques such as column chromatography on silica gel or crystallization to afford the final product.

Note: The specific reaction times, temperatures, and purification methods will need to be determined empirically for optimal results.

Visualizing the Synthesis and Related Pathways

To better illustrate the processes discussed, the following diagrams are provided.

References

- 1. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]

- 3. Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of Norhydromorphone

Introduction

This compound is an active metabolite of the potent opioid analgesic, hydromorphone.[1][2][3] As a member of the morphinan class of organic compounds, it is characterized by a polycyclic four-ring skeleton.[4] this compound is formed in the liver through CYP3A4- and CYP2C9-driven N-demethylation of its parent compound, hydromorphone.[5] While it is considered a minor metabolite, its pharmacological activity warrants detailed investigation for a comprehensive understanding of hydromorphone's overall effect profile.[3] This guide provides a technical overview of the chemical and physical properties of this compound, along with experimental protocols for its analysis and a summary of its known pharmacology and signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][6] |

| Molecular Weight | 271.31 g/mol | [1][6] |

| CAS Number | 14696-23-2 | [1] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |

| Synonyms | 4,5alpha-epoxy-3-hydroxy-morphinan-6-one | [1] |

| Predicted Water Solubility | 0.915 mg/mL | [6] |

| Predicted logP | 1.1 | [6] |

| Predicted pKa (Strongest Acidic) | 9.75 | [6] |

| Predicted pKa (Strongest Basic) | 10.46 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Polar Surface Area | 58.6 Ų | [1] |

Experimental Protocols

Synthesis of this compound

An authentic standard of this compound can be synthesized for research and analytical purposes.[3] While detailed, step-by-step synthesis protocols are proprietary and vary, a general approach involves the N-demethylation of hydromorphone. Traditional methods for N-demethylation of morphinans have utilized reagents like cyanogen bromide (von Braun reaction) or alkyl chloroformates.[7] More modern and "greener" approaches include palladium-catalyzed aerobic oxidation, photochemical methods, and enzymatic reactions.[7]

One documented approach is the direct alkylation of this compound to produce analogues, although this specific method resulted in a low yield of 1.3% for N-phenethylthis compound.[8] The synthesis of noroxymorphone, a closely related compound, can sometimes result in the formation of this compound as a reaction impurity.[9]

Analytical Methodology: Quantification in Human Plasma by LC-MS/MS

A selective and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound, alongside hydrocodone and hydromorphone, in human plasma.[10]

2.2.1. Sample Preparation: Solid Phase Extraction (SPE)

-

To 0.5 mL of a human plasma sample, add an internal standard stock solution (e.g., norhydrocodone-d3, hydromorphone-d6).

-

Perform a solid-phase extraction using a copolymeric sorbent (mixed-mode) SPE column to extract the analytes and remove plasma matrix interferences.[10]

2.2.2. Chromatographic Separation

-

Analytical Column: Reversed-phase C18 column.[10]

-

Mobile Phase A: 5% acetonitrile with 0.1% formic acid.[10]

-

Mobile Phase B: 100% acetonitrile.[10]

-

Column Oven Temperature: 25 °C.[10]

-

Injection Volume: 10 µL.[10]

-

Gradient Elution:

-

Start at 5% Solvent B.

-

Linearly increase to 60% Solvent B over 2.2 minutes.

-

Linearly increase to 95% Solvent B at 2.23 minutes.

-

Hold at 95% Solvent B for 0.27 minutes.

-

Return to 5% Solvent B over 0.15 minutes.

-

Re-equilibrate for 2.35 minutes.[10]

-

-

Total Run Time: 5 minutes.[10]

2.2.3. Mass Spectrometric Detection

-

Ionization: Positive electrospray ionization (ESI).[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[10]

-

Performance:

The following diagram illustrates the analytical workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification by LC-MS/MS.

Pharmacology and Signaling Pathways

Pharmacological Activity

This compound is a µ-selective opioid ligand.[11] Its antinociceptive (pain-relieving) activities have been evaluated in animal models.[3] Studies using the rat formalin test showed that this compound provides only limited antinociception compared to its parent compound, hydromorphone.[3][12] This reduced potency is hypothesized to be due to its increased polarity from the primary piperidine nitrogen, which may limit its ability to cross the blood-brain barrier (BBB).[3]

Opioid Receptor Signaling

Like other µ-opioid agonists, this compound is understood to exert its effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13][14] The activation of MORs initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.[14]

The key steps in this pathway are:

-

Receptor Binding: this compound binds to and activates the MOR on the neuronal cell surface.

-

G-Protein Activation: The activated MOR facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).

-

Subunit Dissociation: The G-protein dissociates into its Gαi and Gβγ subunits.

-

Downstream Effects:

-

The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[15] It also inhibits voltage-gated calcium channels, reducing calcium influx, which is critical for neurotransmitter release.[14][15]

-

This cascade of events decreases the neuron's ability to fire action potentials and release excitatory neurotransmitters like glutamate, thereby dampening the pain signal.[15]

The diagram below outlines the canonical µ-opioid receptor signaling pathway.

Caption: this compound's μ-Opioid Receptor Signaling Pathway.

References

- 1. This compound | C16H17NO3 | CID 10355824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0014004) [hmdb.ca]

- 5. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of N-phenethylthis compound : a hydromorphone analogue - UBC Library Open Collections [open.library.ubc.ca]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. In vivo activity of norhydrocodone: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]

- 13. journals.plos.org [journals.plos.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. youtube.com [youtube.com]

Norhydromorphone: A Technical Guide to Structure Elucidation and Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norhydromorphone, a primary metabolite of the potent opioid analgesic hydromorphone, is a compound of significant interest in drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the structural elucidation and spectral analysis of this compound. While detailed experimental spectral data for this compound is not widely available in the public domain, this document outlines the established analytical techniques used for its characterization. To facilitate a deeper understanding, exemplary spectral data for the parent compound, hydromorphone, is provided as a close structural analog. This guide also details the relevant opioid receptor signaling pathways and provides in-depth experimental protocols for the analytical methodologies discussed.

Introduction

This compound (4,5α-epoxy-3-hydroxy-morphinan-6-one) is a morphinane alkaloid and a known human metabolite of hydromorphone.[1] Its structural similarity to other potent opioids necessitates a thorough understanding of its chemical properties for applications in drug development, metabolism studies, and forensic analysis. The elucidation of its structure relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

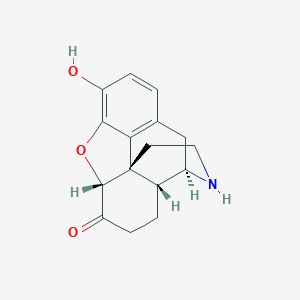

Chemical Structure

The chemical structure of this compound is characterized by a pentacyclic morphinan core. It differs from its parent compound, hydromorphone, by the absence of a methyl group on the nitrogen atom of the piperidine ring.

-

Chemical Formula: C₁₆H₁₇NO₃

-

IUPAC Name: (4R,4aR,7aR,12bS)-9-hydroxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[1]

-

Molecular Weight: 271.31 g/mol [1]

Caption: Chemical structure of this compound.

Spectral Analysis Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key difference in the ¹H and ¹³C NMR spectra compared to hydromorphone would be the absence of signals corresponding to the N-methyl group.

Table 1: Exemplary ¹H NMR Spectral Data for Hydromorphone (Data presented for illustrative purposes and does not represent this compound)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 6.70 | d | 8.1 | Aromatic H |

| 6.63 | d | 8.1 | Aromatic H |

| 4.66 | s | H-5 | |

| 3.19 | d | 18.5 | H-10β |

| 2.96 | dd | 5.9, 12.4 | H-9 |

| 2.65 | m | H-7 | |

| 2.44 | s | N-CH₃ | |

| 2.39 | m | H-14 | |

| 2.30 | m | H-10α | |

| 2.08 | m | H-8 | |

| 1.87 | m | H-15, H-16 |

Table 2: Exemplary ¹³C NMR Spectral Data for Hydromorphone (Data presented for illustrative purposes and does not represent this compound)

| Chemical Shift (ppm) | Assignment |

| 209.5 | C=O (C-6) |

| 145.4 | Aromatic C |

| 142.3 | Aromatic C |

| 128.9 | Aromatic C |

| 124.5 | Aromatic C |

| 119.8 | Aromatic C |

| 117.8 | Aromatic C |

| 91.1 | C-5 |

| 59.2 | C-9 |

| 49.3 | C-13 |

| 45.4 | N-CH₃ |

| 43.4 | C-14 |

| 40.5 | C-10 |

| 35.9 | C-15 |

| 31.0 | C-7 |

| 24.5 | C-8 |

| 20.3 | C-16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of the molecular weight and structural features. This compound has been identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Predicted data based on computational models)

| m/z | Relative Intensity | Possible Fragment |

| 272.1 | High | [M+H]⁺ |

| 254.1 | Moderate | [M+H - H₂O]⁺ |

| 226.1 | Moderate | [M+H - H₂O - CO]⁺ |

| 198.1 | Low | Further fragmentation |

| 171.1 | Low | Further fragmentation |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for its hydroxyl, ketone, and amine functional groups.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (Phenolic) | Stretching |

| ~3300 (broad) | N-H (Secondary Amine) | Stretching |

| ~3000-2800 | C-H (Aliphatic) | Stretching |

| ~1720 | C=O (Ketone) | Stretching |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Ether) | Stretching |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters, including spectral width, number of scans, and relaxation delay.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set appropriate parameters, including a wider spectral width than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (from biological matrix):

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix (e.g., urine, plasma).

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, monitoring specific precursor-to-product ion transitions.

-

Collision Gas: Argon is commonly used.

-

Optimize collision energy for each transition to achieve maximum sensitivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Signaling Pathways

As an opioid, this compound is expected to exert its pharmacological effects through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist to the receptor initiates a signaling cascade.

Caption: Opioid receptor signaling pathway.

Upon agonist binding, the receptor activates an associated intracellular G-protein. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as increasing potassium efflux and decreasing calcium influx, which results in hyperpolarization of the neuron and a reduction in neurotransmitter release.

Workflow for Structure Elucidation

The process of elucidating the structure of a novel or isolated compound like this compound follows a logical workflow.

Caption: Workflow for structure elucidation.

This workflow begins with the isolation and purification of the compound. Subsequently, various spectroscopic techniques are employed to gather data on the molecular weight, elemental composition, functional groups, and connectivity of the atoms. This information is then integrated to propose a chemical structure, which is ultimately confirmed by comparing the spectral data of the isolated compound with that of a synthetically produced standard.

Conclusion

The structural elucidation and spectral analysis of this compound are crucial for understanding its role as a metabolite of hydromorphone and for its potential applications in pharmacology and toxicology. While a complete set of experimentally determined spectral data is not widely disseminated, the established methodologies of NMR, MS, and IR spectroscopy provide a robust framework for its characterization. The exemplary data from hydromorphone offers a valuable comparative tool. Further research to publish the complete spectral data of this compound would be a significant contribution to the fields of analytical chemistry and drug metabolism.

References

In Vitro Metabolism of Hydromorphone to Norhydromorphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of hydromorphone to its N-demethylated metabolite, norhydromorphone. This document outlines the key enzymes involved, quantitative kinetic data, detailed experimental protocols for in vitro assays, and analytical methodologies for metabolite quantification.

Introduction

Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes extensive metabolism in the liver. The primary metabolic pathway is glucuronidation at the 3-hydroxyl position to form hydromorphone-3-glucuronide (H3G), a reaction primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B7. A minor, yet significant, metabolic pathway is the N-demethylation of hydromorphone to form this compound. Understanding the kinetics and the enzymes responsible for this compound formation is crucial for a comprehensive assessment of hydromorphone's drug metabolism and pharmacokinetic profile, as well as for identifying potential drug-drug interactions.

Metabolic Pathway and Key Enzymes

The N-demethylation of hydromorphone to this compound is a Phase I metabolic reaction mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this conversion. To a lesser extent, CYP2C9 has also been shown to contribute to the formation of this compound.

dot

Quantitative In Vitro Kinetic Data

The following table summarizes the apparent Michaelis-Menten kinetic parameters for the formation of this compound from hydromorphone in human liver microsomes. These values indicate a relatively low affinity (high Km) and variable maximum velocity (Vmax) for this metabolic pathway.

| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | 206 - 822 | 104 - 834 |

Experimental Protocols

This section details a generalized protocol for conducting an in vitro experiment to study the metabolism of hydromorphone to this compound using human liver microsomes.

Materials and Reagents

-

Hydromorphone hydrochloride

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system solution A (NADP+, glucose-6-phosphate)

-

NADPH regenerating system solution B (glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., this compound-d3)

-

Purified water

Incubation Procedure

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation tubes containing potassium phosphate buffer (0.1 M, pH 7.4), MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Add hydromorphone from a stock solution to achieve a range of final substrate concentrations (e.g., 10 µM to 1000 µM) to determine enzyme kinetics.

-

Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known substrate for CYP3A4.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH regenerating system (Solutions A and B).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Norhydromorphone's Engagement with Opioid Receptors: A Technical Guide to a Putative Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated mechanism of action of norhydromorphone at mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, the N-demethylated metabolite of the potent opioid analgesic hydromorphone, has been identified in vivo, yet a detailed in vitro pharmacological characterization remains to be fully elucidated in publicly accessible literature.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates the existing knowledge on structurally related compounds and outlines the established experimental protocols necessary to definitively characterize this compound's opioid receptor pharmacology.

Inferred Opioid Receptor Binding and Functional Activity

Table 1: Anticipated Opioid Receptor Binding Affinities (Ki) of this compound

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Hydromorphone (for comparison) | ~0.3 - 1.0 | ~20 - 50 | ~30 - 100 |

| N-p-chlorophenethylthis compound | Nanomolar Affinity | Nanomolar Affinity | Data Not Available |

Note: Hydromorphone data is compiled from multiple sources and represents a typical range. The N-p-chlorophenethylthis compound data is qualitative as reported in the literature.

Table 2: Anticipated Functional Activity (EC50, Emax) of this compound

| Assay | Receptor | Parameter | Value |

| G-Protein Activation ([³⁵S]GTPγS) | MOR | EC50 | Data Not Available |

| Emax | Data Not Available | ||

| DOR | EC50 | Data Not Available | |

| Emax | Data Not Available | ||

| KOR | EC50 | Data Not Available | |

| Emax | Data Not Available | ||

| Adenylyl Cyclase Inhibition (cAMP) | MOR | EC50 | Data Not Available |

| Emax | Data Not Available | ||

| β-Arrestin Recruitment | MOR | EC50 | Data Not Available |

| Emax | Data Not Available |

Studies on N-phenethyl analogs of this compound have demonstrated potent partial agonism at the MOR and full agonism at the DOR in [³⁵S]GTPγS binding assays. This suggests that this compound itself is likely to be an active ligand at these receptors. Furthermore, in vivo studies have shown that this compound possesses limited antinociceptive effects compared to hydromorphone, which may be attributable to factors such as reduced blood-brain barrier penetration or a lower intrinsic efficacy at the µ-opioid receptor.[1][2]

Core Signaling Pathways of Opioid Receptors

This compound, as a derivative of a classical opioid, is expected to exert its effects through the canonical G-protein coupled receptor (GPCR) signaling cascades associated with MOR, DOR, and KOR.

G-Protein Signaling Cascade

Upon agonist binding, opioid receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

β-Arrestin Recruitment and Downstream Signaling

Agonist-bound opioid receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating a separate wave of signaling and mediating receptor internalization. The balance between G-protein and β-arrestin pathway activation (biased agonism) is a key determinant of an opioid's therapeutic and side-effect profile.

References

- 1. Isolation, identification and synthesis of hydromorphone metabolites : analysis and antinociceptive activities in comparison to morphine - UBC Library Open Collections [open.library.ubc.ca]

- 2. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Norhydromorphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norhydromorphone is a semi-synthetic opioid and a minor metabolite of the potent analgesic, hydromorphone. Formed through N-demethylation via cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, this compound's pharmacological profile is of significant interest for understanding the complete metabolic and activity spectrum of its parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional activity, and metabolic pathways. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Hydromorphone, a potent semi-synthetic opioid analgesic, undergoes hepatic metabolism to form several metabolites, including this compound. While hydromorphone's clinical efficacy and side-effect profile are well-documented, the contribution of its metabolites to its overall pharmacological effect is an area of ongoing investigation. This compound is formed via N-demethylation, a common metabolic pathway for many opioids. Understanding the pharmacological profile of this compound is crucial for a complete comprehension of hydromorphone's therapeutic and potential adverse effects. This guide summarizes the current knowledge on this compound's interactions with opioid receptors and its functional consequences.

Receptor Binding Affinity

This compound exhibits a binding affinity for opioid receptors, with a notable selectivity for the µ-opioid receptor (MOR). The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors. For comparative purposes, data for the parent compound, hydromorphone, and the related compound, norhydrocodone, are also presented.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Receptor Selectivity (µ vs. δ/κ) |

| This compound | 19.8 | 211 | 466 | µ-selective |

| Hydromorphone | 0.8 | 39.4 | 129 | µ-selective |

| Norhydrocodone | 19.8 | 211 | 466 | µ-selective |

Note: Data for this compound is based on studies of the structurally similar compound norhydrocodone, a metabolite of hydrocodone. While not identical, this data provides the most relevant available estimate of this compound's binding profile.

Functional Activity

The functional activity of this compound at opioid receptors is less well-characterized than its binding affinity. In vivo studies have provided some insights into its analgesic and potential adverse effects.

In Vitro Functional Assays

In Vivo Analgesic and Other Effects

Studies on the structurally related compound, norhydrocodone, have demonstrated that it produces analgesia following subcutaneous, intrathecal, and intracerebroventricular administration in rodent models.[1][2] However, its potency is significantly lower than that of its parent compound, hydrocodone, and hydromorphone.[1][2] For instance, subcutaneously, norhydrocodone was found to be approximately 70-fold less potent than hydrocodone in producing analgesia.[1][2]

Interestingly, intrathecal administration of norhydrocodone has been associated with seizure activity, an effect that was not antagonized by the opioid antagonist naltrexone, suggesting a non-opioid receptor-mediated mechanism for this neuroexcitatory effect.[1][2] Studies on this compound itself have reported only limited antinociceptive activity in the rat formalin test following intraperitoneal administration.[3] The increased polarity of this compound compared to hydromorphone may limit its ability to cross the blood-brain barrier, potentially contributing to its lower in vivo analgesic potency.[3]

Metabolism and Pharmacokinetics

This compound is a minor metabolite of hydromorphone.[3][4] The primary metabolic pathway for hydromorphone is glucuronidation.[4] However, a smaller fraction is metabolized by cytochrome P450 enzymes. Specifically, CYP3A4 and CYP2C9 are involved in the N-demethylation of hydromorphone to form this compound.[4][5]

The pharmacokinetic profile of this compound is not extensively studied. However, its formation as a metabolite of hydromorphone means its presence and concentration in biological fluids are dependent on the administration and metabolism of the parent drug.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) at a concentration near its Kd.

-

A range of concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at G-protein coupled opioid receptors.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Procedure:

-

Cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

-

The assay is initiated by the addition of the membranes to the reaction mixture.

-

Incubation is carried out at 30°C for a specific time (e.g., 60 minutes).

-

Basal G-protein activation is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding of [³⁵S]GTPγS is calculated by subtracting non-specific binding from total binding.

-

Data are plotted as specific binding versus the logarithm of the this compound concentration.

-

The EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal stimulation produced by this compound) are determined by non-linear regression analysis of the dose-response curve.

-

Tail-Flick Test (Rodent Model)

Objective: To assess the in vivo analgesic activity of this compound.

Methodology:

-

Animal Model: Male mice or rats are typically used. Animals are acclimatized to the testing environment before the experiment.

-

Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a focused light beam) is used.

-

Procedure:

-

A baseline tail-flick latency is determined for each animal by focusing the heat source on a specific portion of the tail and measuring the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Animals are administered this compound via a specific route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

-

Tail-flick latencies are measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

The data are often expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

The dose-response relationship can be determined by testing different doses of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify this compound in biological matrices (e.g., plasma, urine).

Methodology:

-

Sample Preparation:

-

A known amount of an internal standard (e.g., deuterated this compound) is added to the biological sample.

-

Proteins are precipitated using a suitable solvent (e.g., acetonitrile).

-

The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte of interest.

-

The extracted sample is evaporated to dryness and reconstituted in the mobile phase.

-

-

LC Separation:

-

The reconstituted sample is injected into a liquid chromatograph.

-

Separation of this compound from other components in the sample is achieved on a suitable analytical column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

This compound is ionized, typically using electrospray ionization (ESI) in positive mode.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for selective and sensitive detection.

-

-

Quantification:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Visualizations

This compound, as a µ-opioid receptor agonist, is expected to initiate downstream signaling cascades similar to other µ-agonists. Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), it promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Antinociceptive Effects of Norhydromorphone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norhydromorphone, a metabolite of the potent opioid analgesic hydromorphone, has been a subject of scientific inquiry to determine its own pharmacological profile, particularly its antinociceptive effects. This technical guide synthesizes the available preclinical data on this compound's ability to modulate pain in animal models. It provides a comprehensive overview of the current understanding of its mechanism of action, a summary of comparative studies with its parent compound, and detailed experimental protocols for key antinociceptive assays. The information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the therapeutic potential and liabilities of opioid metabolites.

Introduction

Hydromorphone is a semi-synthetic opioid agonist widely used for the management of moderate to severe pain.[1] Its clinical efficacy is primarily attributed to its high affinity for the mu-opioid receptor (MOR).[2][3] Like many opioids, hydromorphone undergoes hepatic metabolism, leading to the formation of various metabolites. One such metabolite is this compound, generated through N-demethylation, a process mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2C9.[4] Understanding the pharmacological activity of these metabolites is crucial for a complete comprehension of the parent drug's overall effects and potential for variability in patient response. This guide focuses specifically on the antinociceptive properties of this compound as elucidated in animal models.

Quantitative Data on Antinociceptive Effects

Direct quantitative data on the antinociceptive effects of this compound from animal studies is notably limited in the public domain. However, a key study provides a comparative assessment in the rat formalin test.

Table 1: Comparative Antinociceptive Activity in the Rat Formalin Test

| Compound | Doses Tested (i.p.) | Antinociceptive Effect | Potency Relative to Morphine | Reference |

| This compound | Not specified | Limited, no significant increase with dose | Not determined | [5] |

| Hydromorphone | Not specified | Significant | 5 times as potent | [5] |

| Morphine | Not specified | Significant | - | [5] |

i.p. = intraperitoneal

The limited antinociception of this compound is hypothesized to be due to two main factors:

-

Increased Polarity: The primary piperidine nitrogen in this compound increases its polarity compared to hydromorphone. This characteristic may hinder its ability to cross the blood-brain barrier (BBB), thereby limiting its access to central opioid receptors.[5]

-

Lower Intrinsic Activity: It is also possible that this compound possesses a lower intrinsic efficacy at the opioid receptors, which would contribute to its reduced antinociceptive effect.[5]

To provide a broader context of opioid potency, the following table presents the approximate potency of hydromorphone and other opioids relative to morphine.

Table 2: Approximate Potency of Various Opioids Relative to Morphine (Oral Administration)

| Analgesic | Potency Relative to Morphine |

| Codeine | 1/10 |

| Hydrocodone | 2/3 |

| Oxycodone | 1.5 - 2 |

| Hydromorphone | 4 - 5 |

| Methadone | 5 - 10 |

Source: Adapted from WHO Guidelines[6]

Experimental Protocols

Standard animal models for assessing antinociceptive activity involve the application of a noxious stimulus and measuring the animal's response latency. The following are detailed methodologies for key assays.

Tail-Flick Test

The tail-flick test is a classic method for evaluating spinally mediated analgesia.[7][8]

-

Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity light beam) and a timer.[7]

-

Procedure:

-

The animal (typically a rat or mouse) is gently restrained, with its tail exposed.[9]

-

The radiant heat source is focused on a specific portion of the tail.[7]

-

The timer starts simultaneously with the activation of the heat source.

-

The latency to a characteristic "flick" or withdrawal of the tail from the heat is recorded as the response latency.[7]

-

A cut-off time is pre-determined to prevent tissue damage.

-

-

Data Analysis: The percentage of maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot-Plate Test

The hot-plate test assesses supraspinally organized responses to a thermal stimulus.[10][11]

-

Apparatus: A hot-plate apparatus with a precisely controlled surface temperature, enclosed by a transparent cylinder to confine the animal.[11]

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 51-55°C).[12][13]

-

The animal is placed on the heated surface within the enclosure.

-

The latency to the first sign of nociception, typically hind paw licking, shaking, or jumping, is recorded.[11]

-

A cut-off time is employed to avoid injury.

-

-

Data Analysis: Similar to the tail-flick test, %MPE can be calculated to represent the analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a chemical model of visceral pain used to evaluate peripherally acting analgesics.[14][15]

-

Procedure:

-

Animals (typically mice) are pre-treated with the test compound or vehicle.[16]

-

After a specified absorption period, a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[15][17]

-

The animal is placed in an observation chamber.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 5-15 minutes).[14][16][17]

-

-

Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the control group.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

Hydromorphone, the parent compound of this compound, exerts its analgesic effects primarily through the activation of mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[18][19] The binding of an opioid agonist to the MOR initiates a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release.[19]

References

- 1. northernhealth.ca [northernhealth.ca]

- 2. Morphine versus Hydromorphone: Does Choice of Opioid Influence Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Hydromorphone | C17H19NO3 | CID 5284570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification and synthesis of this compound, and determination of antinociceptive activities in the rat formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tail flick test - Wikipedia [en.wikipedia.org]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. diacomp.org [diacomp.org]

- 10. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. dol.inf.br [dol.inf.br]

- 13. scielo.br [scielo.br]

- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. saspublishers.com [saspublishers.com]

- 17. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Hydromorphone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Norhydromorphone's Ability to Cross the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norhydromorphone, a metabolite of the widely used opioid hydromorphone, exhibits limited ability to cross the blood-brain barrier (BBB). This characteristic is primarily attributed to its increased polarity compared to its parent compound. The presence of a primary piperidine nitrogen in this compound's structure is thought to be a key factor hindering its central nervous system (CNS) penetration. While direct quantitative data on its BBB permeability, such as brain-to-plasma concentration ratios (Kp), are scarce in publicly available literature, indirect evidence from animal studies suggests significantly lower CNS bioavailability compared to hydromorphone. Furthermore, the potential for this compound to be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB cannot be discounted, which would further limit its brain uptake. This guide provides a comprehensive overview of the available data, relevant experimental protocols for assessing BBB permeability of opioids, and the potential signaling pathways involved in their transport.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability

The ability of a molecule to cross the BBB is heavily influenced by its physicochemical properties. Key parameters for this compound and its parent compound, hydromorphone, are summarized below.

| Property | This compound | Hydromorphone | Reference |

| Molecular Weight ( g/mol ) | 271.31 | 285.34 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.81 | 1.28 | |

| Topological Polar Surface Area (TPSA) (Ų) | 58.6 | 49.8 | [1] |

The lower LogP value and higher TPSA of this compound indicate its greater polarity compared to hydromorphone. Increased polarity is generally associated with reduced passive diffusion across the lipophilic BBB. One study explicitly suggests that the increased polarity of this compound, due to the primary piperidine nitrogen, may make it less favorable to cross the BBB[2].

Evidence from In Vivo Studies

A study comparing the antinociceptive effects of this compound, hydromorphone, and morphine after intraperitoneal administration in a rat formalin test observed only limited antinociception for this compound, with no significant increase in effect at the tested doses[2]. This limited central effect, despite systemic administration, supports the hypothesis of poor BBB penetration[2].

Role of P-glycoprotein and Other Efflux Transporters

P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB, plays a crucial role in limiting the brain penetration of many xenobiotics, including several opioids[3][4]. While there are no direct studies confirming this compound as a P-gp substrate, its structural similarity to other opioids that are known P-gp substrates suggests this is a plausible mechanism that could further restrict its entry into the CNS.

Opioid administration has been shown to upregulate P-gp expression at the BBB through various signaling pathways, including the activation of Toll-like receptor 4 (TLR4) and subsequent inflammatory cytokine release[3]. This upregulation can lead to decreased brain concentrations of opioid analgesics and contribute to the development of tolerance[4].

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

To quantitatively assess the BBB permeability of this compound, several well-established experimental techniques can be employed. Below are detailed methodologies for key experiments, adapted from protocols used for other opioids.

In Situ Brain Perfusion

This technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic recirculation and metabolism.

Objective: To determine the permeability-surface area (PS) product of this compound.

Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

Procedure:

-

Anesthetize the animal (e.g., with sodium pentobarbital).

-

Expose the common carotid artery and ligate the external carotid artery.

-

Catheterize the common carotid artery with a fine cannula connected to a perfusion pump.

-

Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the cerebral blood volume.

-

Switch to the perfusion fluid containing a known concentration of radiolabeled or unlabeled this compound for a short duration (e.g., 30-60 seconds).

-

At the end of the perfusion period, decapitate the animal and collect the brain.

-

Homogenize the brain tissue and analyze the concentration of this compound using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for unlabeled compounds).

-

Calculate the PS product using the equation: PS = Vd / t, where Vd is the volume of distribution in the brain (amount of drug per gram of brain / concentration in perfusate) and t is the perfusion time.

Diagram of In Situ Brain Perfusion Workflow:

In Vivo Microdialysis

This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a measure of the pharmacologically active drug concentration at the target site.

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or cortex) and allow the animal to recover.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Administer this compound systemically (e.g., via intravenous or subcutaneous injection).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Simultaneously, collect blood samples at corresponding time points.

-

Analyze the concentration of this compound in the dialysate and plasma (after protein precipitation) using a sensitive analytical method like LC-MS/MS.

-

Determine the unbound fraction of this compound in plasma (fu,p) using techniques like equilibrium dialysis or ultrafiltration.

-

Calculate the Kp,uu using the steady-state concentrations: Kp,uu = Cu,brain / Cu,plasma, where Cu,brain is the concentration in the dialysate (corrected for in vivo recovery) and Cu,plasma is the unbound concentration in plasma (Total plasma concentration * fu,p).

Diagram of In Vivo Microdialysis Workflow:

P-glycoprotein Efflux Assay

This in vitro assay determines whether a compound is a substrate of the P-gp efflux pump.

Objective: To determine if this compound is a substrate for P-gp.

Cell Line: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells as a control.

Procedure:

-

Culture MDCK-MDR1 and MDCK cells on permeable filter supports (e.g., Transwell inserts) to form a confluent monolayer.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For the transport experiment, add this compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the concentration of this compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions.

-

Calculate the efflux ratio (ER) = Papp(B-to-A) / Papp(A-to-B). An ER significantly greater than 2 in MDCK-MDR1 cells, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), indicates that the compound is a P-gp substrate.

Diagram of P-glycoprotein Efflux Assay Logic:

Potential Signaling Pathways in Opioid BBB Transport

The transport of opioids across the BBB is not solely a passive process but can be influenced by complex signaling pathways that regulate the expression and function of transporters.

Opioid administration can lead to the upregulation of P-gp at the BBB. One proposed mechanism involves the activation of Toll-like receptor 4 (TLR4) by opioids, which triggers a downstream signaling cascade involving the activation of glial cells (microglia and astrocytes). This leads to the release of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines can then act on the brain endothelial cells, leading to the activation of transcription factors like NF-κB, which in turn increases the expression of the MDR1 gene, resulting in higher levels of P-gp at the BBB[3].

Diagram of Opioid-Induced P-gp Upregulation Signaling Pathway:

Conclusion

References

- 1. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioids, transporters and the blood–brain barrier | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 3. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Cytochrome P450-Mediated N-Demethylation of Hydromorphone to Norhydromorphone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydromorphone, a potent semi-synthetic opioid analgesic, primarily undergoes phase II metabolism via glucuronidation. However, a lesser-known but significant phase I metabolic pathway involves the N-demethylation to its metabolite, norhydromorphone. This transformation is catalyzed by the cytochrome P450 (CYP) enzyme system, with key contributions from the CYP3A and CYP2C9 isoforms. Understanding the nuances of this metabolic route is crucial for comprehending the complete pharmacokinetic profile of hydromorphone, predicting potential drug-drug interactions, and elucidating sources of inter-individual variability in patient response. This technical guide provides an in-depth analysis of the role of cytochrome P450 enzymes in this compound formation, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Introduction

While the principal metabolic fate of hydromorphone in humans is conjugation with glucuronic acid to form hydromorphone-3-glucuronide, the oxidative metabolism mediated by cytochrome P450 enzymes represents an important secondary pathway. The N-demethylation of hydromorphone results in the formation of this compound. Although considered a minor metabolite, the enzymatic processes governing its formation are critical for a comprehensive understanding of hydromorphone's disposition. This is particularly relevant in the context of polypharmacy, where co-administered drugs may inhibit or induce the activity of specific CYP isoforms, thereby altering the metabolic profile of hydromorphone.

This guide will delineate the specific CYP enzymes responsible for this compound formation, present the available quantitative kinetic data, and provide detailed methodologies for the in vitro investigation of this metabolic pathway.

Cytochrome P450 Isoforms Involved in this compound Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the primary catalysts for the N-demethylation of hydromorphone.

Major Contributing Enzymes

-

Cytochrome P450 3A (CYP3A): The CYP3A subfamily, particularly CYP3A4 and CYP3A5 , plays the most significant role in the formation of this compound.[1] Evidence from chemical inhibition studies using potent CYP3A inhibitors such as troleandomycin and ketoconazole demonstrates a substantial reduction in this compound formation in human liver microsomes.[1]

-

Cytochrome P450 2C9 (CYP2C9): CYP2C9 has been shown to contribute to the N-demethylation of hydromorphone, albeit to a lesser extent than the CYP3A subfamily.[1] Inhibition of CYP2C9 activity with sulfaphenazole results in a moderate decrease in this compound production in vitro.[1]

Other Investigated Enzymes

Studies with recombinant enzymes have also explored the catalytic activity of other CYP isoforms. Recombinant CYP2D6 has been shown to catalyze the formation of this compound, while CYP1A2 does not appear to be involved in this metabolic pathway.[1]

It is important to note that the N-demethylation of the structurally related opioid, hydrocodone, to its corresponding metabolite, norhydrocodone, is primarily attributed to CYP3A4.[2][3] This provides a strong parallel and supportive evidence for the role of CYP3A4 in the N-demethylation of hydromorphone.

Quantitative Data on this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) provide a quantitative measure of the affinity of the enzymes for hydromorphone and the maximum rate of this compound formation.

| Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes (Pooled) | 206 - 822 | 104 - 834 | [1] |

Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes.[1]

The wide range in the reported Km and Vmax values reflects the variability in enzyme expression and activity across the population.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro investigation of this compound formation.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to measure the formation of this compound from hydromorphone using a pool of human liver microsomes.

Materials:

-

Hydromorphone hydrochloride

-

Pooled human liver microsomes (e.g., from at least 10 donors)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

-

Magnesium chloride (MgCl2)

-

Terminating solvent (e.g., ice-cold acetonitrile)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Human liver microsomes (final concentration of 0.5 mg/mL)

-

Hydromorphone (at a range of concentrations, e.g., 10-1000 µM, to determine kinetics)

-

MgCl2 (final concentration of 5 mM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a predetermined time (e.g., 30 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis of this compound concentration using a validated LC-MS/MS method.

Incubation with Recombinant Human Cytochrome P450 Enzymes

This protocol is used to identify the specific CYP isoforms responsible for this compound formation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system)

-

All other reagents as listed in section 4.1.

Procedure:

-

Follow the same procedure as outlined in section 4.1, but replace the human liver microsomes with a specific recombinant human CYP enzyme (e.g., at a concentration of 10-50 pmol/mL).

-

Perform parallel incubations with each recombinant CYP isoform of interest.

-

A control incubation with a mock-transfected or vector-only expressing system should be included to account for any non-enzymatic degradation.

-

Analyze the formation of this compound by LC-MS/MS.

Chemical Inhibition Studies

This protocol helps to confirm the involvement of specific CYP isoforms by using selective chemical inhibitors.

Materials:

-

Selective CYP inhibitors:

-

Ketoconazole or Troleandomycin (for CYP3A)

-

Sulfaphenazole (for CYP2C9)

-

Quinidine (for CYP2D6)

-

-

All other reagents as listed in section 4.1.

Procedure:

-

Follow the procedure outlined in section 4.1.

-

Prior to the pre-incubation step, add the selective chemical inhibitor (at a concentration known to be selective for its target CYP) to the incubation mixture.

-

A control incubation without the inhibitor must be run in parallel.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the degree of inhibition.

LC-MS/MS Analysis of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in the incubation matrix.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for this compound: The specific precursor-to-product ion transition for this compound should be optimized for the instrument being used. For example, m/z 272.1 → 183.1.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) should be used for accurate quantification.

-

Visualizations

Metabolic Pathway

Caption: Metabolic pathways of hydromorphone.

Experimental Workflow

Caption: In vitro experimental workflow.

Discussion and Conclusion

The N-demethylation of hydromorphone to this compound is a well-documented, albeit minor, metabolic pathway mediated by the cytochrome P450 system. The primary enzymes responsible are CYP3A4/5, with a smaller contribution from CYP2C9. While the majority of a hydromorphone dose is cleared via glucuronidation, the CYP-mediated pathway is of significant clinical interest due to the potential for drug-drug interactions. Co-administration of potent inhibitors of CYP3A4 or CYP2C9 could theoretically lead to a decrease in this compound formation and potentially alter the overall clearance of hydromorphone, although the clinical significance of this specific interaction warrants further investigation.

The contradictory statements in some literature regarding the involvement of CYP enzymes in hydromorphone metabolism likely stem from the predominance of the glucuronidation pathway. When compared to this major route of elimination, the contribution of CYP-mediated metabolism is indeed minimal. However, for a comprehensive toxicological and pharmacological assessment, and for predicting outcomes in patients with compromised glucuronidation capacity or those on complex medication regimens, understanding the role of cytochrome P450 is indispensable.

The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the N-demethylation of hydromorphone and to evaluate the potential for CYP-based drug interactions. Further research to delineate the specific kinetic parameters for each recombinant CYP isoform and to quantify the relative contributions of these enzymes in a larger population would further refine our understanding of this metabolic pathway.

References

Methodological & Application

Application Note: Quantification of Norhydromorphone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of norhydromorphone in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

This compound is an active metabolite of the potent opioid analgesic hydromorphone. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and its contribution to the overall pharmacological effect of its parent drug. This document provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound and this compound-d3 (internal standard) reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

-

Mixed-mode solid-phase extraction (SPE) cartridges

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm)

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and its deuterated internal standard from human plasma.[1][2][3]

-

To 0.5 mL of plasma sample, add the internal standard (this compound-d3) solution.

-

Precondition the mixed-mode SPE cartridge.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[3]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.[1]

-

Column: Reversed-phase C18, 50 mm x 2.1 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Flow Rate: 0.5 mL/min[3]

-

Injection Volume: 10 µL[3]

-

Column Temperature: 25 °C[3]

-

Gradient: A linear gradient is employed for optimal separation.